5-bromo-2-(methylsulfanyl)-4-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine
Description
5-Bromo-2-(methylsulfanyl)-4-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine is a brominated pyrimidine derivative featuring a methylsulfanyl group at position 2, a bromine atom at position 5, and a piperidine ring substituted with a pyridin-4-yloxymethyl group at position 4. The bromine atom likely enhances electrophilicity and participates in halogen bonding, while the methylsulfanyl group contributes to lipophilicity . The piperidine-pyridinyloxy moiety may influence solubility and receptor binding through hydrogen bonding or aromatic interactions .
Properties
IUPAC Name |
5-bromo-2-methylsulfanyl-4-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN4OS/c1-23-16-19-9-14(17)15(20-16)21-8-2-3-12(10-21)11-22-13-4-6-18-7-5-13/h4-7,9,12H,2-3,8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZODLPQGMBEPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)N2CCCC(C2)COC3=CC=NC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Bromo-2-(methylsulfanyl)-4-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications based on recent research findings.
The compound has the following chemical characteristics:
- Molecular Formula : CHBrNOS
- Molecular Weight : 395.3 g/mol
- CAS Number : 2549037-80-9
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. Below is a summary of its effects based on available studies.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrimidine compounds, including those similar to 5-bromo derivatives, possess notable antimicrobial properties. For instance:
- A study on chloroethyl pyrimidine nucleosides showed significant inhibition of cell proliferation in A431 vulvar epidermal carcinoma cell lines .
- Ferrocene-pyrimidine conjugates demonstrated effective antiplasmodial activities against Plasmodium falciparum, suggesting that modifications in pyrimidine structures can enhance antimicrobial efficacy .
Anticancer Potential
The structural characteristics of this compound suggest potential anticancer activity:
- Compounds with similar pyrimidine frameworks have shown promising results in inhibiting cancer cell lines such as MCF-7 and A549. For example, certain derivatives exhibited IC values as low as 0.16 µM against breast cancer cells .
Case Studies
- Study on Pyrimidine Derivatives : A series of pyrimidine derivatives were synthesized and tested for their cytotoxic effects on various cancer cell lines. The study found that modifications at specific positions significantly enhanced their anticancer activity .
- Antiviral Activity : Research has also explored the antiviral properties of pyrimidines, indicating that some compounds can effectively inhibit Hepatitis C virus (HCV) replication, showcasing their potential in treating viral infections .
The mechanisms through which this compound exerts its biological effects may involve:
- Inhibition of key enzymes involved in nucleic acid synthesis.
- Disruption of cellular signaling pathways critical for tumor growth and proliferation.
Data Table: Biological Activities
Scientific Research Applications
Medicinal Chemistry
5-Bromo-2-(methylsulfanyl)-4-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds. Studies have indicated its efficacy in targeting specific enzymes and receptors involved in various diseases.
Anticancer Activity
Recent research has highlighted the compound's potential in anticancer therapy. It exhibits cytotoxic effects on various cancer cell lines, suggesting its role as a lead compound for developing new antitumor agents. The mechanism appears to involve apoptosis induction and cell cycle arrest in cancer cells.
Neuroprotective Properties
The compound has shown promise in neuroprotection, potentially useful for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate neuroinflammatory pathways may contribute to its protective effects on neuronal cells.
Antimicrobial Activity
Preliminary studies suggest that this compound possesses antimicrobial properties against several bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Case Studies and Research Findings
- Anticancer Efficacy :
- Neuroprotection :
- Antimicrobial Activity :
Comparison with Similar Compounds
Structural Analogues with Varied Amine Substituents
Compound A: 3-({5-Bromo-4-[pyrrolidin-1-yl]pyrimidin-2-yl}amino)phenol ()
- Key Differences: Replaces the methylsulfanyl group with an aminophenol moiety and substitutes pyrrolidine for the piperidine-pyridinyloxy group.
- Pyrrolidine’s smaller ring size may reduce steric hindrance, enhancing binding to flat binding pockets .
Compound B: 6-((4-(2,3-dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione ()
- Key Differences: Features a pyrimidinedione core instead of bromine and methylsulfanyl groups. The piperidine is linked to a dimethylphenoxy group.
- Implications: The pyrimidinedione core is redox-active, which may confer anti-mycobacterial properties, as noted in . The absence of bromine reduces molecular weight but limits halogen-bonding interactions .
Compound C : 5-Bromo-2-[(1-methyl-4-piperidinyl)oxy]pyrimidine ()
- Key Differences : Replaces the methylsulfanyl and pyridinyloxymethyl groups with a methylpiperidinyloxy substituent.
- Implications : The molecular weight (272.14 g/mol) is lower than the target compound, likely increasing bioavailability. The methylpiperidinyloxy group may enhance blood-brain barrier penetration due to increased lipophilicity .
Sulfur-Containing Derivatives
Compound D : N-(2-{[5-Bromo-2-(piperidin-1-yl)-pyrimidin-4-yl]sulfanyl}-4-methoxy-phenyl)benzenesulfonamide (-11)
- Key Differences : Substitutes methylsulfanyl with a sulfonamide-thioether group.
- These compounds demonstrate aromatic stacking interactions (centroid distances ~3.4 Å), critical for crystal packing and stability .
Compound E : Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate ()
- Key Differences : Replaces the piperidine-pyridinyloxy group with a carboxylate ester.
- Implications : The carboxylate ester increases electrophilicity at position 4, making it reactive toward nucleophiles. Molecular weight (263.11 g/mol) is lower, but the ester group may confer instability under physiological conditions .
Brominated Pyrimidines in Agrochemicals
Compound F : 5-Bromo-6-methyl-3-(1-methylpropyl)-2,4(1H,3H)-pyrimidinedione (Bromacil, )
- Key Differences : Uses a pyrimidinedione core with alkyl substituents instead of methylsulfanyl and piperidine groups.
- Implications : Bromacil’s herbicidal activity highlights bromine’s role in disrupting plant metabolic pathways. The target compound’s piperidine-pyridinyloxy group may limit agrochemical utility due to increased complexity .
Comparative Data Table
Key Findings and Implications
- Bromine’s Role : Consistent across analogues (e.g., ), bromine enhances electrophilicity and bioactivity via halogen bonding.
- Sulfur Groups : Methylsulfanyl (target) balances lipophilicity and stability, whereas sulfonamides () favor solubility but hinder permeability.
- Piperidine Modifications : The pyridinyloxymethyl group (target) may improve target engagement through π-π stacking, contrasting with simpler piperidine derivatives () .
Preparation Methods
Bromine Retention and Thioether Formation
In a representative procedure, 5-bromo-2-chloropyrimidine reacts with methyl mercaptan (CH₃SH) in dimethylformamide (DMF) at 50°C for 3 hours. The chlorine atom at position 2 is selectively replaced by the methylthio group via nucleophilic aromatic substitution (SNAr). Key parameters include:
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 50°C |
| Reaction Time | 3 hours |
| Yield | 75% |
| Purification | Column chromatography |
This step yields 5-bromo-2-(methylthio)pyrimidine , confirmed by mass spectrometry (MS: 205.1 [M+1]).
Alternative Thiolation Using Sodium Methyl Mercaptide
A patent-pending method replaces methyl mercaptan with sodium methyl mercaptide (CH₃SNa) to enhance reactivity. The reaction occurs in DMF with 2–4 molar equivalents of CH₃SNa added in three portions at 20–30°C, followed by heating to 40–50°C for 2–6 hours. This approach avoids gaseous CH₃SH, improving safety and scalability.
Optimization Strategies
Reaction Condition Tuning
The patent CN112679439A highlights critical optimizations for analogous syntheses:
-
Stepwise Reagent Addition : Sodium methyl mercaptide added in portions minimizes side reactions.
-
Temperature Control : Maintaining 40–50°C during thiolation prevents decomposition.
-
Acid Hydrolysis : Hydrochloric acid (5–7 eq) reflux removes protecting groups efficiently.
Q & A
Q. What mechanistic insights support its role as a methionine aminopeptidase-1 inhibitor?
- Methodological Answer :
- Enzyme Kinetics : Perform Michaelis-Menten assays with recombinant enzyme, varying substrate (e.g., methionine-AMC) and inhibitor concentrations .
- X-ray Crystallography : Co-crystallize the compound with the enzyme to resolve binding interactions (e.g., hydrogen bonds with His) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
